Methylenebis(aspidinol)

描述

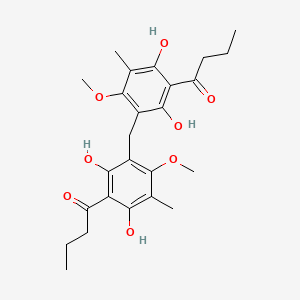

Structure

2D Structure

3D Structure

属性

CAS 编号 |

5377-72-0 |

|---|---|

分子式 |

C25H32O8 |

分子量 |

460.5 g/mol |

IUPAC 名称 |

1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]butan-1-one |

InChI |

InChI=1S/C25H32O8/c1-7-9-16(26)18-20(28)12(3)24(32-5)14(22(18)30)11-15-23(31)19(17(27)10-8-2)21(29)13(4)25(15)33-6/h28-31H,7-11H2,1-6H3 |

InChI 键 |

KSPJWSCWSGSJRH-UHFFFAOYSA-N |

规范 SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O |

产品来源 |

United States |

Natural Occurrence and Phytochemical Investigations

Isolation from Dryopteris Species

The genus Dryopteris, commonly known as wood ferns, is a significant source of phloroglucinol (B13840) compounds, which are located in the rhizomes and stipe bases within internal secreting glands. sekj.org Methylenebis(aspidinol) is among the various acylphloroglucinols that have been isolated from these ferns. sekj.orgnih.gov

Occurrence in Japanese Dryopteris Taxa

Investigations into the chemical constituents of Dryopteris species native to Japan have led to the identification of Methylenebis(aspidinol). A 1975 study of eleven Japanese Dryopteris species reported the presence of Methylenebis(aspidinol) for the first time in Japanese varieties of this genus. thieme-connect.com This discovery was part of a broader analysis that also identified other phloroglucinol derivatives such as aspidin (B1208479) AB, trisdesaspidin BBB, and trisflavaspidic acid. thieme-connect.comresearchgate.net The research highlighted that the phloroglucinol composition can be a unique characteristic of certain species, such as D. erythrosora, which is distinguished by its isobutyryl side chain homologues. thieme-connect.com

Distribution in North American Dryopteris Taxa

In North America, Methylenebis(aspidinol) has been specifically isolated from Dryopteris marginalis. cdnsciencepub.com Chromatographic analysis of crude ether extracts from the rhizomes of D. marginalis revealed distinct spots of Methylenebis(aspidinol), confirming it as a native phloroglucinol derivative in this taxon. cdnsciencepub.com Its detection was initially complicated because it did not form water-soluble magnesium salts during standard extraction procedures, requiring subsequent treatment with barium oxide for its isolation. cdnsciencepub.com Further studies on North American Dryopteris species, including D. arguta, have contributed to the chemotaxonomic understanding of the genus, though Methylenebis(aspidinol) is most clearly associated with D. marginalis. cdnsciencepub.com The flora of North America includes approximately 14 species of Dryopteris. floranorthamerica.org

Comparative Phytochemical Analysis of Dryopteris Extracts

Comparative analyses of Dryopteris extracts have revealed significant variation in phloroglucinol composition among different species, which serves as a valuable chemotaxonomic tool. The investigation of Japanese Dryopteris taxa included a comparison with related species on a global scale. thieme-connect.com For instance, while D. marginalis in North America is rich in Methylenebis(aspidinol), studies on other species like Dryopsis nidus have also shown its presence, alongside other compounds like albaspidin (B1665688) and margaspidin. sekj.org

A chromatographic study comparing North American Dryopteris species noted that the phloroglucinol profile of D. marginalis is distinct and lacks filixic acid, which is present in other species like D. arguta and European D. filix-mas. cdnsciencepub.com The presence and quantity of specific phloroglucinols, including Methylenebis(aspidinol), vary considerably, reflecting the chemical diversity within the Dryopteris genus. sekj.org Modern analytical techniques, such as liquid chromatography–quadrupole time-of-flight–mass spectrometry (LC-QTOF-MS), are now used to identify and compare the chemical compositions of different Dryopteris species, like D. lacera and D. bissetiana, although these particular studies focused on flavonoids and other phenolic compounds rather than Methylenebis(aspidinol). nih.gov

Below is a data table summarizing the occurrence of Methylenebis(aspidinol) in selected Dryopteris species.

| Species | Geographic Region | Key Findings |

| Dryopteris species | Japan | First-time identification of Methylenebis(aspidinol) in Japanese taxa. thieme-connect.comresearchgate.net |

| Dryopteris marginalis | North America | Confirmed as a native phloroglucinol derivative; isolated from rhizome extracts. cdnsciencepub.com |

| Dryopsis nidus | Asia | Contains Methylenebis(aspidinol) along with other phloroglucinols like albaspidin and margaspidin. sekj.org |

Isolation from Other Plant Genera

Beyond the Dryopteris genus, Methylenebis(aspidinol) has been isolated from flowering plants belonging to the Myrtaceae and Euphorbiaceae families, indicating a broader distribution in the plant kingdom.

Identification in Calyptranthes pallens (Myrtaceae)

Methylenebis(aspidinol) has been isolated from the leaves and twigs of Calyptranthes pallens, a member of the Myrtaceae family. nih.gov A study on a sample collected in Southern Florida identified the compound during the fractionation of a chloroform-soluble extract. nih.gov This investigation was part of a search for new anticancer agents, and Methylenebis(aspidinol) was noted as a known compound found within this species. nih.govuic.edu

Presence in Mallotus oppositifolius (Euphorbiaceae)

The phloroglucinol derivative Methylenebis(aspidinol) has also been identified in Mallotus oppositifolius, a plant species in the Euphorbiaceae family found in Africa and Madagascar. nih.govwikipedia.org It was isolated from the leaves of the plant along with several other compounds, including a new acylphloroglucinol derivative, methylene-bis-aspidinol AB. nih.gov The presence of Methylenebis(aspidinol) in Mallotus oppositifolius is well-documented, as various studies recognize the genus Mallotus for containing a range of bioactive compounds, including phloroglucinol derivatives. nih.govmolecularpsychology.orgmolecularpsychology.org

The table below details the occurrence of Methylenebis(aspidinol) in plant genera other than Dryopteris.

| Genus | Family | Species | Plant Part |

| Calyptranthes | Myrtaceae | Calyptranthes pallens | Leaves and twigs nih.gov |

| Mallotus | Euphorbiaceae | Mallotus oppositifolius | Leaves nih.gov |

Methodologies for Natural Product Isolation

The isolation of Methylenebis(aspidinol) from its natural sources involves a multi-step process that combines specific extraction strategies with advanced chromatographic techniques to separate it from complex mixtures of phytochemicals.

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Column Chromatography, Thin-Layer Chromatography)

Chromatography is a fundamental step in the purification of Methylenebis(aspidinol). bioanalysis-zone.com Column chromatography, particularly using silica gel as the stationary phase, has been effectively employed for its separation. cdnsciencepub.com In one established method, a crude filicin preparation containing the compound was suspended in benzene (B151609) and applied to a silica gel column. cdnsciencepub.com The subsequent elution allowed for the separation of different phloroglucinol derivatives. cdnsciencepub.com

Thin-layer chromatography (TLC) serves as a crucial analytical tool to monitor the separation process. cdnsciencepub.com It is used to investigate the composition of fractions collected from the column, with specific solvent systems and visualization reagents being used to identify the spots corresponding to different compounds. scispace.comcdnsciencepub.com For instance, a mixture of cyclohexane (B81311) and chloroform (B151607) has been used as an eluent, and reagents like tetrazotized di-o-anisidine can be used to detect the phloroglucinols. scispace.com Due to the very similar chemical properties and Rƒ values of Methylenebis(aspidinol) and related compounds like phloraspidinol, satisfactory separation sometimes requires specialized techniques such as paper chromatography on papers buffered to a specific pH. scispace.com

A summary of chromatographic conditions used in the isolation of Methylenebis(aspidinol) is provided below.

| Technique | Stationary Phase | Mobile Phase / Eluent | Detection Method | Purpose | Reference(s) |

| Column Chromatography | Silica Gel | Benzene | Fraction analysis via TLC | Preparative isolation of the compound. | cdnsciencepub.com |

| Thin-Layer Chromatography (TLC) | Silica Gel (buffered to pH 6.0) | Not specified | Visual inspection | Monitoring column fractions. | cdnsciencepub.com |

| Paper Chromatography | Formamide-impregnated paper (buffered to pH 9.1) | Cyclohexane and Chloroform (1:1) | Tetrazotized di-o-anisidine reagent | Analytical separation from closely related compounds. | scispace.com |

Extraction and Purification Strategies (e.g., Crude Filicin Preparation with Metal Oxides)

The initial extraction of phloroglucinols from plant material, such as the rhizomes of Dryopteris ferns, often involves the preparation of "crude filicin." cdnsciencepub.com This process utilizes metal oxides to form water-soluble salts with the acidic phloroglucinol derivatives, separating them from fatty materials and chlorophyll. cdnsciencepub.com

Magnesium oxide (MgO) is commonly used to treat the initial plant extract, yielding a preparation known as "raw aspidin". scispace.com However, this method was found to be insufficient for the complete extraction of all phloroglucinols from Dryopteris marginalis, as Methylenebis(aspidinol) was not detected in the crude filicin prepared with MgO alone. cdnsciencepub.com

To overcome this, a subsequent treatment with a different metal oxide, barium oxide (BaO), was implemented. cdnsciencepub.com The extract remaining after the MgO treatment was mixed with BaO and sodium sulfite, followed by extraction with water containing sodium sulfite. cdnsciencepub.com This procedure successfully facilitated the extraction of the remaining phloroglucinol derivatives, including Methylenebis(aspidinol). cdnsciencepub.com Following chromatographic separation, final purification is often achieved through recrystallization from a suitable solvent, such as warm methanol, to yield the pure crystalline compound. scispace.comcdnsciencepub.com

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches to Methylenebis(aspidinol) Synthesis

Historically, the synthesis of methylene-bridged phloroglucinol (B13840) derivatives, such as Methylenebis(aspidinol), has been achieved through the condensation of the corresponding monomeric units with formaldehyde (B43269). This approach remains a cornerstone of synthetic strategies in this area.

One of the earliest and most direct methods for the synthesis of methylene-bridged phloroglucinol compounds involves the reaction of a phloroglucinol derivative with formaldehyde in a suitable solvent system. For instance, the synthesis of phloraspidinol, a closely related compound, was achieved by condensing desaspidinol and aspidinol (B1216749) with formaldehyde. This reaction theoretically yields a mixture of phloraspidinol, methylene-bis-desaspidinol, and methylene-bis-aspidinol. The yield of the desired heterodimer can be influenced by adjusting the stoichiometry of the starting materials; using an excess of one phloroglucinol derivative can favor the formation of the heterodimer over the homodimers. This classical approach highlights a key challenge in the synthesis of asymmetric methylene-bridged phloroglucinols: the control of selectivity to minimize the formation of undesired homodimeric byproducts.

Contemporary approaches to the synthesis of complex phloroglucinol derivatives often focus on improving the efficiency and selectivity of these classical reactions. This can involve the use of modern catalytic systems, protective group strategies to control the site of reaction, and advanced purification techniques to isolate the desired products. While specific contemporary syntheses of Methylenebis(aspidinol) are not extensively documented in recent literature, the fundamental principles of its synthesis would still rely on the controlled reaction of aspidinol with a methylene (B1212753) source.

| Reactants | Product(s) | Key Reaction Type |

| Desaspidinol, Aspidinol, Formaldehyde | Phloraspidinol, Methylene-bis-desaspidinol, Methylene-bis-aspidinol | Condensation |

| Isopropanolamine, Formaldehyde | 3,3'-methylenebis(5-methyloxazoline) | Condensation |

Synthetic Pathways for Phloroglucinol Derivatives with Relevance to Methylenebis(aspidinol)

The synthesis of Methylenebis(aspidinol) is predicated on the availability of its monomeric precursor, aspidinol. Aspidinol is a substituted acylphloroglucinol, and its synthesis provides a clear example of the strategies employed for the derivatization of the phloroglucinol ring. The key transformations involved in the synthesis of aspidinol and related phloroglucinol derivatives are acylation and alkylation.

Acylation of the phloroglucinol core is a fundamental step in the synthesis of aspidinol and a wide array of other naturally occurring and synthetic phloroglucinol derivatives. The high nucleophilicity of the phloroglucinol ring makes it amenable to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and the Houben-Hoesch reaction.

The Friedel-Crafts acylation is a widely used method for introducing an acyl group onto the phloroglucinol ring. nih.gov This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com For the synthesis of an aspidinol precursor, phloroglucinol can be acylated with butyryl chloride or isobutyryl chloride to introduce the characteristic acyl side chain. nih.gov The reaction conditions, including the choice of solvent and catalyst stoichiometry, can be optimized to favor mono-acylation and control the regioselectivity of the substitution. google.com

| Reaction | Reagents | Catalyst | Product |

| Friedel-Crafts Acylation | Phloroglucinol, Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Acylphloroglucinol |

| Houben-Hoesch Reaction | Phloroglucinol, Nitrile | HCl, Lewis Acid (e.g., ZnCl₂) | Aryl Ketone |

The Houben-Hoesch reaction offers an alternative route to acylphloroglucinols, particularly for the synthesis of hydroxyaryl ketones. wikipedia.org This reaction employs a nitrile as the acylating agent in the presence of a Lewis acid and hydrogen chloride. chemistry-online.combncollegebgp.ac.in The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the corresponding aryl ketone. wikipedia.org This method is particularly useful for the synthesis of polyhydroxyacetophenones and their analogues. bncollegebgp.ac.in

Following acylation, the introduction of alkyl groups is the next critical step in the synthesis of aspidinol. Alkylation of acylphloroglucinols can be achieved through various methods, including Friedel-Crafts alkylation and nucleophilic substitution reactions.

Friedel-Crafts alkylation can be employed to introduce alkyl groups onto the phloroglucinol ring, although it is sometimes prone to issues such as polyalkylation and rearrangement of the alkylating agent. nih.gov More controlled alkylation can be achieved by using a two-step process involving the introduction of a functional group that is later converted to the desired alkyl group.

A common strategy for the alkylation of acylphloroglucinols involves the use of an alkyl halide in the presence of a base. google.com This reaction proceeds via nucleophilic attack of the phenoxide ion on the alkyl halide. The regioselectivity of the alkylation can be influenced by the reaction conditions and the nature of the acyl group already present on the ring. For the synthesis of aspidinol, which contains a methyl group, a methylating agent such as methyl iodide would be used.

The Friedel-Crafts and Houben-Hoesch reactions are versatile tools that can be used to synthesize a wide range of aspidinol analogs. By varying the acylating agent in the Friedel-Crafts reaction, a diverse library of acylphloroglucinols can be generated. nih.gov Similarly, the use of different nitriles in the Houben-Hoesch reaction allows for the synthesis of various aryl ketones. wikipedia.org

These reactions have been extensively applied in the total synthesis of numerous natural products containing the phloroglucinol motif. nih.gov The ability to introduce a variety of acyl and alkyl groups onto the phloroglucinol core provides access to a wide range of biologically active compounds.

Chemodivergent Transformations and Rearrangement Processes of Related Precursors

The synthesis of complex natural products often involves chemodivergent transformations and rearrangement reactions to construct intricate molecular architectures. While specific examples directly leading to Methylenebis(aspidinol) are not prominent, the principles of these reactions are relevant to the synthesis of its precursors.

For instance, the selective functionalization of the multiple hydroxyl groups on the phloroglucinol ring can be a significant challenge. Chemodivergent strategies aim to control the reaction pathway to favor the formation of a specific isomer or product from a common intermediate. This can be achieved by careful selection of reagents, catalysts, and reaction conditions.

Rearrangement reactions can also play a crucial role in the synthesis of complex phloroglucinol derivatives. For example, the Pinacol rearrangement , which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone, could potentially be used to modify the side chains of phloroglucinol precursors. libretexts.org Other synthetically useful rearrangements include the Favorskii rearrangement and the Wolff rearrangement , which can be employed for ring contraction or expansion, providing access to novel carbocyclic and heterocyclic scaffolds. libretexts.org

Biomimetic Synthesis Approaches for Phloroglucinol Scaffolds

Biomimetic synthesis aims to mimic the biosynthetic pathways found in nature to construct complex molecules. acs.org This approach can often lead to more efficient and elegant syntheses of natural products. The biosynthesis of phloroglucinol derivatives in plants and microorganisms provides a rich source of inspiration for biomimetic synthetic strategies.

The biosynthesis of phloroglucinol itself proceeds via the polyketide pathway, involving the condensation of three molecules of malonyl-CoA. wikipedia.org In some bacteria, the enzyme phloroglucinol synthase catalyzes this transformation. illinois.edu Biomimetic approaches to the synthesis of acylphloroglucinols could involve mimicking this polyketide cyclization.

Furthermore, the formation of dimeric phloroglucinol derivatives in nature is often proposed to occur through oxidative coupling or enzyme-catalyzed condensation reactions. A biomimetic synthesis of Methylenebis(aspidinol) could, therefore, explore enzyme-catalyzed or metal-catalyzed oxidative coupling of aspidinol monomers. Another biomimetic approach could involve a Diels-Alder reaction between a phloroglucinol-derived diene and a suitable dienophile to construct a dimeric scaffold. acs.org Such strategies, inspired by nature's synthetic machinery, hold promise for the efficient and stereoselective synthesis of complex phloroglucinol-based natural products. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to Methylenebis(aspidinol) has been pivotal. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to map out the carbon skeleton and the connectivity of protons within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, ROESY)

Crucially, Heteronuclear Multiple Bond Correlation (HMBC) provides information on long-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in connecting different fragments of the molecule. For a molecule with the complexity of Methylenebis(aspidinol), HMBC is key to establishing the connectivity between the two aspidinol (B1216749) units through the methylene (B1212753) bridge. Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to determine the spatial proximity of protons, offering insights into the molecule's stereochemistry and conformation.

Carbon-13 NMR Spectral Analysis

The ¹³C NMR spectrum of Methylenebis(aspidinol) provides a count of the unique carbon environments within the molecule. Publicly available data from spectral databases confirms the presence of distinct carbon signals corresponding to the molecular formula C₂₅H₃₂O₈. Although a complete, assigned data table is not widely published, the spectrum would be characterized by signals corresponding to aromatic carbons, carbonyl carbons from the butanoyl groups, methoxy (B1213986) groups, methyl groups, and the central methylene bridge carbon. The chemical shifts of these carbons provide valuable information about their electronic environment and functional group attachment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the precise molecular formula of a compound. For Methylenebis(aspidinol), HRESIMS would provide a highly accurate mass measurement of the molecular ion. Based on its chemical formula, C₂₅H₃₂O₈, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of volatile and semi-volatile compounds. While Methylenebis(aspidinol) itself may require derivatization to be amenable to GC-MS, analysis of related extracts can provide valuable information. A documented GC-MS analysis for Methylenebis(aspidinol) in the NIST database indicates the observation of several key fragment ions. nih.gov

| Ion (m/z) |

| 229 |

| 237 |

| 224 |

| 181 |

These fragments arise from the cleavage of the parent molecule in the mass spectrometer and provide clues about the underlying structure. For instance, these ions could correspond to the fragmentation of the aspidinol moieties and the loss of side chains. A detailed analysis of the fragmentation pathways would be necessary to assign specific structures to these ions.

Other Spectroscopic Characterization Methods (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Methylenebis(aspidinol) would be expected to show characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500 - 3200 (broad) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=O (ketone) | 1715 - 1680 |

| C=C (aromatic) | 1600 - 1450 |

| C-O (ether, phenol) | 1260 - 1000 |

Chromatographic Characterization Beyond Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of Methylenebis(aspidinol) and related phloroglucinol (B13840) compounds from complex natural product extracts. The development of robust HPLC methods is critical for ensuring the quality and consistency of botanical preparations and for detailed phytochemical analysis.

Reverse-phase HPLC (RP-HPLC) is the most common modality for the analysis of Methylenebis(aspidinol) and its congeners. This is due to the moderately polar nature of these compounds, which allows for good retention and separation on nonpolar stationary phases. A typical RP-HPLC method for the analysis of phloroglucinol derivatives involves a C18 column and a mobile phase consisting of a mixture of an acidified aqueous phase and an organic solvent, such as acetonitrile (B52724) or methanol. The acidic modifier, often phosphoric acid or formic acid, is crucial for suppressing the ionization of the phenolic hydroxyl groups, which results in sharper peaks and more reproducible retention times.

While a specific, standardized HPLC method for the routine analysis of Methylenebis(aspidinol) is not universally established, methods developed for the analysis of phloroglucinol and extracts of Dryopteris species, a known source of Methylenebis(aspidinol), provide a strong basis for its characterization nih.govnih.govmdpi.comresearchgate.net. For instance, UPLC-Q-TOF-MS analysis of Dryopteris crassirhizoma has been successfully employed to identify various phloroglucinol derivatives nih.govnih.gov. These advanced hyphenated techniques, combining the high separation power of UPLC with the sensitive and specific detection of mass spectrometry, are invaluable for the tentative identification of Methylenebis(aspidinol) in complex mixtures, even in the absence of a dedicated reference standard.

The following interactive table summarizes typical HPLC parameters that can be adapted for the analysis of Methylenebis(aspidinol), based on methods developed for structurally related phloroglucinols.

Table 1: Representative HPLC Parameters for Methylenebis(aspidinol) Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometry, commonly at wavelengths around 265 nm, or mass spectrometry (MS) for enhanced specificity and sensitivity |

| Column Temperature | Maintained at a constant temperature, for example, 30°C, to ensure reproducibility |

| Injection Volume | 10-20 µL |

The development and validation of analytical methods for complex natural products like Methylenebis(aspidinol) are essential for ensuring the reliability and accuracy of analytical data. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which can be adapted for natural products ich.org. The validation process demonstrates that the analytical method is suitable for its intended purpose.

For a quantitative HPLC method for Methylenebis(aspidinol), the following validation parameters are critical:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by comparing the chromatograms of a blank sample, a sample spiked with the analyte, and a real sample. Peak purity analysis using a photodiode array (PDA) detector can also contribute to demonstrating specificity.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is expressed by the correlation coefficient (r²) of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory studies).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The following interactive table summarizes the key validation parameters and their typical acceptance criteria for an HPLC method for a complex natural product.

Table 2: Key Analytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to differentiate the analyte from other components. | No interfering peaks at the retention time of the analyte. |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Closeness of the measured value to the true value. | Recovery within 98-102%. |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | Insensitivity to small changes in method parameters. | RSD of results under varied conditions should be within acceptable limits. |

Theoretical and Computational Investigations

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules. researchgate.netconicet.gov.ar For phloroglucinol (B13840) derivatives, these methods provide critical insights into how the arrangement of atoms and electrons governs the molecule's chemical behavior.

Theoretical studies on various phloroglucinol compounds have successfully determined optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Methods like DFT with the B3LYP functional (e.g., B3LYP/6-31G(d,p)) are commonly used to calculate the ground-state electronic structure. scielo.brchemrxiv.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. banglajol.info For nitrogen derivatives of phloroglucinol, DFT calculations have shown that stability is often conferred by strong intramolecular hydrogen bonds that form six-membered rings. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. banglajol.info In phloroglucinol derivatives, the oxygen atoms of the hydroxyl and acyl groups typically show negative potential (red regions), indicating susceptibility to electrophilic attack, while the hydrogen atoms of the hydroxyl groups show positive potential (blue regions), marking them as sites for nucleophilic interaction.

Table 1: Representative Quantum Chemical Parameters Calculated for a Phloroglucinol Derivative

| Parameter | Description | Typical Calculated Value | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ 0.4 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 8.9 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Varies with structure | Influences solubility and intermolecular interactions |

Note: The values presented are illustrative and based on general findings for phenolic compounds; specific values for Methylenebis(aspidinol) would require dedicated calculations.

Molecular Modeling and Simulation Approaches

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of Methylenebis(aspidinol) are critical to its biological function. Conformational analysis and molecular dynamics (MD) simulations are the primary computational methods used to explore these aspects.

Conformational Analysis aims to identify the stable, low-energy arrangements (conformers) of a molecule. For flexible molecules like Methylenebis(aspidinol), which contains a methylene (B1212753) bridge and rotatable single bonds, this analysis is crucial. Studies on phloroglucinols from Hypericum brasiliense have demonstrated the utility of combining semi-empirical (AM1) and DFT (B3LYP/6-31G(d,p)) methods to predict conformations that are in good agreement with experimental X-ray diffraction data. scielo.br The methylene bridge in Methylenebis(aspidinol) introduces specific conformational constraints, and its flexibility will dictate the spatial orientation of the two aspidinol (B1216749) rings relative to each other, which can significantly impact how the molecule interacts with biological targets. nih.gov

Molecular Dynamics (MD) simulations provide a view of the atomic-level movements of a molecule over time, offering insights into its structural stability and interactions with its environment (e.g., water). nih.gov An MD simulation of a potential drug candidate can reveal the stability of its binding pose within a protein's active site and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that maintain the complex. notulaebiologicae.roresearchgate.net For Methylenebis(aspidinol), an MD simulation could model its behavior in an aqueous solution to understand its solubility characteristics or its dynamic interaction with a target protein, assessing the stability of the ligand-receptor complex over a simulated period (e.g., 100-250 ns). nih.govnotulaebiologicae.ro

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This computational approach is instrumental in drug design for predicting the activity of new compounds and optimizing lead structures. science.gov

For phloroglucinol derivatives, QSAR models have been successfully developed to predict various biological activities. These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. Descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.

A QSAR study on benzothiazole (B30560) derivatives as anthelmintic agents, for instance, utilized multiple linear regression (MLR) to build a model with high predictive power (r² = 0.8004). allsubjectjournal.com The descriptors in the final model revealed the structural requirements for anthelmintic activity. allsubjectjournal.com For Methylenebis(aspidinol) and its analogues, a QSAR study could identify the key structural features—such as lipophilicity (logP), molecular weight, and specific electronic or steric properties of the acyl side chains—that are critical for its anthelmintic effects. nih.gov

Table 2: Example of a QSAR Model for Anthelmintic Activity

| Descriptor | Coefficient | Description | Contribution to Activity |

|---|---|---|---|

| LogP | +0.45 | Logarithm of the octanol-water partition coefficient | Positive correlation; higher lipophilicity increases activity. |

| Dipole Moment | -0.21 | Measure of molecular polarity | Negative correlation; lower polarity may favor activity. |

| Molecular Weight | +0.15 | Total mass of the molecule | Positive correlation within the studied range. |

| Model Statistics | r² = 0.85, q² = 0.75 | --- | Indicates good model fit and predictive ability. |

Note: This table is a hypothetical representation of a QSAR model to illustrate the concept. The descriptors and coefficients are for exemplary purposes only.

Adsorption Mechanisms of Phloroglucinol Compounds: Theoretical Perspectives

The interaction of phloroglucinol compounds with various surfaces is relevant for applications ranging from environmental remediation to drug delivery. Theoretical studies, often using MD simulations or DFT, can elucidate the microscopic mechanisms of adsorption. researchgate.net

Research on the adsorption of phenolic compounds onto surfaces like carbon nanomaterials or zinc oxide nanoparticles reveals the importance of several interaction types. mdpi.commdpi.com For phloroglucinol and its derivatives, the key driving forces for adsorption typically include:

Hydrogen Bonding: The multiple hydroxyl groups on the phloroglucinol rings can act as hydrogen bond donors and acceptors, forming strong interactions with polar surfaces.

π-π Stacking: The aromatic nature of the phloroglucinol rings allows for favorable π-π stacking interactions with graphitic or other aromatic surfaces.

DFT calculations can be used to compute the adsorption energy of a molecule on a specific surface, providing a quantitative measure of the interaction strength. Studies have shown that the efficiency of gas adsorption by carbon materials is highly dependent on their surface structure. mdpi.com For Methylenebis(aspidinol), its larger size and two aromatic ring systems would likely lead to stronger van der Waals and π-π interactions compared to a single phloroglucinol molecule, potentially resulting in a higher adsorption capacity on suitable substrates.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. f1000research.comf1000research.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of a ligand's activity. nih.gov

Given the known anthelmintic properties of Methylenebis(aspidinol), a key application of molecular docking would be to investigate its interaction with essential parasite proteins. nih.gov A common target for anthelmintic drugs is β-tubulin, a protein crucial for microtubule formation and, consequently, for parasite cell division and motility. nih.gov

A typical molecular docking study involves:

Preparation of the 3D structures of the ligand (Methylenebis(aspidinol)) and the target protein (e.g., helminth β-tubulin).

Using a docking algorithm (e.g., AutoDock Vina) to place the ligand into the binding site of the protein in multiple possible conformations. nih.gov

Scoring the different poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. nih.gov

Analyzing the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the binding pocket. nih.gov

Computational studies on natural anthelmintic compounds have successfully used this approach to identify promising candidates and elucidate their mechanism of action. notulaebiologicae.roresearchgate.net For example, docking studies might reveal that the hydroxyl and carbonyl groups of Methylenebis(aspidinol) form critical hydrogen bonds with polar residues in the target's active site, while its aromatic rings engage in hydrophobic or π-π stacking interactions.

Table 3: Illustrative Molecular Docking Results for a Natural Anthelmintic Ligand

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Haemonchus contortus β-Tubulin | Luteolin | -8.2 | Tyr200, Asn227 | Hydrogen Bond |

| Haemonchus contortus β-Tubulin | Luteolin | -8.2 | Phe167, Leu240 | Hydrophobic |

Note: This table presents data from studies on other natural anthelmintics to demonstrate the type of results obtained from molecular docking simulations. notulaebiologicae.ronih.gov

Mechanistic Studies of Biological Activities

Anticarcinogenic Activity Research

The potential for Methylenebis(aspidinol) to act as an anticarcinogenic agent is an area of active scientific interest. However, current research has not yet provided specific details on its activity against particular cancer cell lines or its general anti-proliferative effects.

Selective Activity against Specific Cancer Cell Lines (e.g., Human Oral Epidermoid Carcinoma KB Cell Line)

Currently, there is a lack of specific research data detailing the selective activity of Methylenebis(aspidinol) against the human oral epidermoid carcinoma KB cell line. While studies on other natural compounds have demonstrated cytotoxic and anti-proliferative effects on KB cells, dedicated investigations into the effects of Methylenebis(aspidinol) on this specific cell line have not been reported in the available scientific literature.

Exploration of Anti-proliferative Effects of Methylenebis(aspidinol) and its Derivatives

Similarly, the broader anti-proliferative effects of Methylenebis(aspidinol) and its derivatives remain an underexplored area of research. The general mechanisms by which phloroglucinol (B13840) compounds may inhibit cell proliferation are of interest, but specific studies focusing on Methylenebis(aspidinol) are needed to elucidate its potential in this regard.

Antiparasitic Activity Investigations

The efficacy of Methylenebis(aspidinol) against various parasitic organisms is another area where scientific investigation is required.

Trypanocidal Efficacy against Trypanosoma brucei brucei

There is currently no available scientific evidence to support the trypanocidal efficacy of Methylenebis(aspidinol) against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. While other compounds have been investigated for their activity against this parasite, Methylenebis(aspidinol) has not been a subject of such studies to date.

Antischistosomal Action and Concentration-Dependent Effects

The potential antischistosomal action of Methylenebis(aspidinol) has not been documented in scientific literature. Research into novel treatments for schistosomiasis is ongoing, but studies have not yet included the evaluation of Methylenebis(aspidinol) or its concentration-dependent effects on Schistosoma species.

Antimicrobial Research Pathways

While the broader class of phloroglucinols has been noted for antimicrobial properties, specific research pathways for Methylenebis(aspidinol) are not well-defined. Studies on the related compound, aspidinol (B1216749), have shown significant antibacterial activity, particularly against multi-drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA) frontiersin.orgnih.gov. These studies indicate that aspidinol may exert its effect by inhibiting ribosome formation and amino acid synthesis in bacteria frontiersin.orgnih.gov. However, it is important to note that this research pertains to aspidinol and not specifically to Methylenebis(aspidinol). Further research is necessary to determine if Methylenebis(aspidinol) shares similar antimicrobial activities and mechanisms.

Investigation of Antibacterial Potential

Methylenebis(aspidinol) belongs to the phloroglucinol class of compounds, which have garnered attention for their diverse biological activities. Investigations into related compounds, such as aspidinol, have revealed significant antibacterial potential, particularly against challenging pathogens like multi-drug-resistant Methicillin-Resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov

Aspidinol has demonstrated potent bactericidal activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA, with Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) in the low microgram per milliliter range. frontiersin.org In vitro studies, including time-kill assays, have shown that the anti-MRSA effect of aspidinol is comparable to that of established antibiotics like vancomycin (B549263) and linezolid. frontiersin.org Furthermore, the efficacy of aspidinol has been confirmed in vivo using murine models of MRSA systemic infection. frontiersin.orgnih.gov In both lethal and non-lethal septicemic mouse models, aspidinol significantly reduced mortality and lowered the bacterial load in organs such as the spleen, lung, and liver, performing comparably to vancomycin. frontiersin.orgnih.gov

Table 1: In Vitro Antibacterial Activity of Aspidinol Against S. aureus Strains

| Bacterial Strain | Type | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| ATCC 29213 | MSSA | 0.25 | 0.5 |

| ATCC 33591 | MRSA | 2 | 4 |

| NRS-70 | MRSA | 1 | 2 |

| USA-300 | MRSA | 1 | 2 |

Analogous Studies from Related Aspidinol Compounds

Transcriptomic analysis using RNA-sequencing has provided significant insights into the mechanisms by which aspidinol exerts its antibacterial effects against MRSA. frontiersin.orgnih.gov These studies suggest a multi-pathway interference that ultimately leads to bacterial cell death. frontiersin.org

Ribosome Synthesis Inhibition: The primary mechanism identified for aspidinol's anti-MRSA activity is the inhibition of ribosome formation. frontiersin.orgnih.gov RNA-sequencing experiments revealed that treatment with aspidinol leads to the significant downregulation of genes involved in the synthesis and assembly of ribosomal proteins. This disruption of ribosome biogenesis is a critical blow to the bacterial cell, as it halts protein synthesis, an essential process for survival. frontiersin.orgnih.gov

Amino Acid Synthesis Pathways: A secondary effect observed following aspidinol treatment is the inhibition of amino acid synthesis. frontiersin.orgnih.gov The expression of genes involved in the biosynthetic pathways for essential amino acids such as valine, leucine, isoleucine, and lysine (B10760008) was found to be significantly decreased. frontiersin.org The inability to synthesize these crucial building blocks for proteins further contributes to the antibacterial effect. nih.govresearchgate.net

Virulence Factor Reduction: Aspidinol has also been shown to reduce the virulence of MRSA by downregulating the expression of key virulence factors. frontiersin.orgnih.gov Notably, the genes encoding the exfoliative toxin ETA and the IgG-binding protein Sbi were repressed. frontiersin.org Additionally, genes associated with iron transport, which is crucial for bacterial survival and pathogenesis, were also significantly downregulated. frontiersin.org This reduction in virulence factors suggests that in addition to its direct killing effect, aspidinol can mitigate the pathogen's ability to cause damage to the host. frontiersin.orgfrontiersin.org

Table 2: Downregulation of Selected MRSA Genes by Aspidinol

| Gene/Protein | Function | Fold Downregulation |

|---|---|---|

| eta | Exfoliative Toxin A | 4.82 |

| sbi | IgG-binding protein | 2.82 |

| fhuA | Ferrichrome ABC transporter | 4.93 |

| mtsC | Metal iron ABC transporter | 8.59 |

| isdA | Heme transporter | 4.34 |

Broader Biological Activity Spectrum of Related Phloroglucinols

The broader family of phloroglucinols, the parent class of Methylenebis(aspidinol), is well-regarded for a range of biological activities, primarily antioxidant and anti-inflammatory effects. mdpi.comnih.gov

Antioxidant Activity: Phloroglucinol and its derivatives are recognized as potent antioxidants. nih.govijpsr.com They exhibit significant radical scavenging capacity against various free radicals, including DPPH and hydrogen peroxide. ijpsr.com Studies have shown that phloroglucinol can reduce levels of reactive oxygen species (ROS) and decrease lipid peroxidation, thereby protecting cells from oxidative damage. nih.gov This is achieved in part by enhancing the cellular antioxidant defenses, such as increasing glutathione (B108866) (GSH) concentration and the activity of related enzymes. nih.govnih.gov

Anti-inflammatory Activity: Numerous phloroglucinol derivatives have demonstrated promising anti-inflammatory properties. mdpi.comnih.govtandfonline.com They can effectively reduce the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govtandfonline.com Mechanistically, these compounds have been shown to suppress the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govtandfonline.comtandfonline.com Furthermore, they can decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in inflammatory models. nih.govnih.govtandfonline.com The anti-inflammatory effects of phloroglucinol are linked to its ability to modulate signaling pathways like the AMPK/Nrf2/HO-1 pathway. nih.govtandfonline.com

Exploration of Derivatives and Structural Analogues

Identification and Characterization of Methylenebis(aspidinol) Derivatives

Methylenebis(aspidinol) belongs to a larger family of phloroglucinol (B13840) compounds found predominantly in ferns of the Dryopteris genus. These plants produce a rich array of monomeric and dimeric phloroglucinols, many of which are structurally related to aspidinol (B1216749). These derivatives are typically formed by the condensation of two phloroglucinol monomers, such as aspidinol, desaspidinol, or their analogues, linked by a methylene (B1212753) bridge.

Key identified derivatives include:

Phloraspidinol : An unsymmetrical dimer consisting of a desaspidinol unit and an aspidinol unit linked by a methylene bridge. scispace.com

Methylene-bis-desaspidinol : A symmetrical dimer where two desaspidinol units are joined. scispace.com

Aspidin (B1208479) BB and Aspidin PB : These are dimeric phloroglucinols isolated from Dryopteris fragrans. Their characterization was achieved through spectroscopic analysis and comparison with known compounds. nih.gov

Flavaspidic Acid AB, BB, and PB : These compounds were isolated from the rhizomes of Dryopteris crassirhizoma. mdpi.com Their identification was performed using bioassay-guided purification and their structures were confirmed through detailed spectroscopic methods. mdpi.com

The characterization of these compounds relies on a combination of chromatographic separation techniques (e.g., silica (B1680970) gel chromatography, Sephadex LH-20, and preparative HPLC) followed by structural determination using physicochemical properties and spectral analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

| Derivative Name | Monomeric Constituents | Natural Source (Example) |

|---|---|---|

| Methylenebis(aspidinol) | Aspidinol + Aspidinol | Dryopteris species |

| Phloraspidinol | Desaspidinol + Aspidinol | Dryopteris austriaca scispace.com |

| Methylene-bis-desaspidinol | Desaspidinol + Desaspidinol | Dryopteris austriaca scispace.com |

| Aspidin BB | Butyrylphloroglucinol derivatives | Dryopteris fragrans nih.gov |

| Flavaspidic Acid AB | Acetylphloroglucinol + Butyrylphloroglucinol | Dryopteris crassirhizoma mdpi.com |

| Flavaspidic Acid BB | Butyrylphloroglucinol + Butyrylphloroglucinol | Dryopteris crassirhizoma mdpi.com |

Structural Elucidation of Related Acylphloroglucinol Dimers

The structural elucidation of acylphloroglucinol dimers is a complex task due to their often-symmetrical nature, the presence of multiple hydroxyl groups, and potential for stereoisomerism. Modern analytical techniques are essential for unambiguously determining their connectivity and stereochemistry.

In a study of acylphloroglucinol-derived meroterpenoids from Dryopteris crassirhizoma, researchers successfully elucidated the structures of 24 racemic compounds. nih.gov Advanced methods were employed to overcome the challenges posed by these molecules:

Spectroscopic Analysis : Comprehensive 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is fundamental for establishing the basic carbon skeleton and the position of substituents.

Configuration Discrimination : To determine the relative configurations of flexible structures, specialized techniques are used, such as analyzing the variation in chemical shifts of protons and carbons near stereogenic centers and observing the deshielding effect on hydroxyl groups induced by pyridine. nih.gov

Single-Crystal X-ray Diffraction : When suitable crystals can be obtained, this technique provides definitive proof of the molecule's three-dimensional structure and stereochemistry. nih.gov

Mass Spectrometry (MS) : Tandem MS (MS/MS) analysis is useful for identifying dimeric phloroglucinols. The methylene bridge that connects the two rings is a primary fragmentation target. The presence of specific fragment ions, such as those at m/z 223 and 237, can be indicative of dimeric phloroglucinol derivatives. researchgate.net

Computational Methods : In cases of ambiguity, Density Functional Theory (DFT) calculations of NMR chemical shifts can be compared with experimental data to validate or revise proposed structures. nih.gov This approach, combined with NMR fingerprinting, has become a powerful tool for correcting misassigned structures in the literature. nih.gov

These combined approaches allow for the precise structural assignment of new and unusual acylphloroglucinol dimers, which is a prerequisite for understanding their biosynthetic pathways and biological activities. nih.gov

Research on Alkylated Methylene-bis-pseudo-aspidinol Isomers

Isomerism is a key feature of phloroglucinol chemistry. Aspidinol itself has isomers, such as pseudo-aspidinol, where the acyl and methyl groups are positioned differently on the phloroglucinol ring. Consequently, dimeric structures like Methylene-bis-pseudo-aspidinol can exist.

Further structural diversity can be introduced through alkylation, which involves the addition of an alkyl group (e.g., methyl, ethyl) to one or more of the free hydroxyl or carbon positions on the phloroglucinol rings. While specific research focusing exclusively on "alkylated Methylene-bis-pseudo-aspidinol isomers" is not extensively documented in prominent literature, the principles of their synthesis and study are well-established in medicinal chemistry.

The generation of such isomers would typically be a synthetic effort aimed at:

Probing Structural Requirements : Creating a library of related compounds to systematically investigate how the position and nature of substituents affect biological activity.

Improving Physicochemical Properties : Modifying the parent molecule to enhance properties like solubility, stability, or cell permeability.

The synthesis of these target molecules would involve standard organic chemistry reactions, such as the condensation of a pseudo-aspidinol derivative with formaldehyde (B43269) to form the methylene bridge, followed by or preceded by specific alkylation steps. Characterization of the resulting isomers would require the rigorous application of the spectroscopic techniques described in the previous section, particularly 2D NMR and MS, to confirm the precise location of the alkyl groups and the connectivity of the pseudo-aspidinol units.

Structure-Activity Relationship (SAR) Studies for Methylenebis(aspidinol) Analogues

Structure-activity relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological effects and for designing more potent and selective compounds. For Methylenebis(aspidinol) and its analogues, SAR studies have provided valuable insights into the structural requirements for various biological activities.

Key SAR Findings for Phloroglucinol Dimers:

Importance of Acyl Chains : A study on the xanthine (B1682287) oxidase (XO) inhibitory activity of flavaspidic acids isolated from Dryopteris crassirhizoma revealed the critical role of the acyl substituents. Flavaspidic acid AP, which contains an acetyl group, showed significantly more potent inhibition than Flavaspidic acid BB, which has a butyryl group in the equivalent position. mdpi.com This indicates that the nature of the acyl chain is a key determinant of this specific enzyme-inhibiting activity. mdpi.com

Role of Hydroxyl and Acyl Groups in Anti-Inflammatory Activity : In an investigation of synthetic phloroglucinol derivatives, a diacylphloroglucinol compound and an alkylated monoacylphloroglucinol were identified as dual inhibitors of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB). mdpi.com This suggests that the number and arrangement of both acyl and hydroxyl groups on the phloroglucinol ring are important for anti-inflammatory effects. mdpi.com

The following table summarizes the SAR data for the xanthine oxidase inhibitory activity of flavaspidic acid analogues.

| Compound | Substituents | XO Inhibition (IC₅₀) |

|---|---|---|

| Flavaspidic acid AP | Acetyl + Propionyl | 6.3 µM mdpi.com |

| Flavaspidic acid AB | Acetyl + Butyryl | Not specified |

| Flavaspidic acid PB | Propionyl + Butyryl | Not specified |

| Flavaspidic acid BB | Butyryl + Butyryl | 20.9 µM mdpi.com |

| Allopurinol (Control) | - | 5.7 µM mdpi.com |

Potential Research Applications in Advanced Materials and Catalysis

Application as Ligands in Complex Synthesis

The Methylenebis(aspidinol) molecule possesses multiple phenolic hydroxyl groups that can be deprotonated to form strong coordination bonds with a wide range of metal ions. This multidentate character allows it to act as a chelating ligand, forming stable metal complexes. The steric bulk and electronic properties of the ligand, influenced by the methyl, methoxy (B1213986), and butanoyl groups, can be expected to control the geometry, stability, and reactivity of the resulting metal complexes. These characteristics are fundamental to its potential as a precursor in the development of sophisticated inorganic and organometallic materials.

The development of novel catalysts, including heterogeneous systems, is a cornerstone of green chemistry and industrial synthesis. Methylenebis(aspidinol) offers a promising scaffold for creating such catalysts, particularly when immobilized on solid supports.

One exemplary area of potential is in the development of silica-supported cobalt(II) salen-type complexes . While not directly involving Methylenebis(aspidinol), the principles of these systems provide a roadmap for its application. In a typical approach, a metal complex is anchored onto a solid support like silica (B1680970) to combine the high activity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous catalyst northwestern.eduufrgs.br.

Methylenebis(aspidinol) could be functionalized to create a salen-like structure or used directly to chelate cobalt(II) ions. The resulting complex could then be grafted onto a silica surface. The porous nature and high surface area of silica provide an ideal platform for dispersing the catalytic sites, preventing aggregation and enhancing accessibility for reactants northwestern.edu. Such supported catalysts are noted for their thermal and chemical stability and have demonstrated high efficiency and selectivity in reactions like the aerobic oxidation of alkyl aromatics northwestern.edu. The reusability of these catalysts over multiple cycles without significant loss of activity is a key advantage northwestern.edu.

Furthermore, the multidentate nature of Methylenebis(aspidinol) makes it a compelling candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands oaji.netmdpi.comacs.org. By carefully selecting metal ions and multifunctional organic linkers like Methylenebis(aspidinol), it is possible to synthesize MOFs with specific pore sizes, novel structures, and unique properties oaji.net. Phloroglucinol (B13840), the core structural unit of aspidinol (B1216749), has been successfully used to assemble microporous polymeric organic frameworks, demonstrating the viability of this molecular family in creating porous materials northwestern.eduacs.org. These phloroglucinol-based frameworks can be decorated with reactive functional groups, such as the hydroxyl groups in Methylenebis(aspidinol), which can serve as active sites for catalysis or for post-synthetic modification to introduce new functionalities northwestern.eduacs.org.

The resulting MOFs could find applications in gas storage, separation, and heterogeneous catalysis acs.orgkaust.edu.sa. The defined porous structure of a Methylenebis(aspidinol)-based MOF could impart shape-selectivity in catalytic reactions, while the coordinated metal centers could act as Lewis acid sites or redox-active centers.

| Potential Application Area | Precursor/Ligand | Support/Framework | Key Features & Advantages | Relevant Research Findings (Analogous Systems) |

| Heterogeneous Catalysis | Methylenebis(aspidinol)-Metal Complex | Silica | Easy separation, reusability, thermal stability, high selectivity. | Silica-supported Co(II) salen complexes are effective for aerobic oxidation and can be reused multiple times northwestern.edu. |

| Metal-Organic Frameworks | Methylenebis(aspidinol) | MOF | High surface area, tunable porosity, potential for catalysis and gas storage. | Phloroglucinol is a known building block for microporous organic frameworks with high CO2 capture capacity northwestern.eduacs.org. |

Integration in Functional Materials Research

The unique chemical structure of Methylenebis(aspidinol) makes it a valuable building block for the bottom-up synthesis of functional materials. Its polyphenolic nature, combined with the methylene (B1212753) bridge, offers a template for creating materials with specific, predictable properties.

The synthesis of new materials with tailored functionalities is a major goal in materials science. Phloroglucinol and its derivatives, which form the basis of Methylenebis(aspidinol), are recognized as important platform compounds and building blocks for synthesizing a variety of valuable chemicals and polymers researchgate.net. The multiple hydroxyl groups on the Methylenebis(aspidinol) molecule provide reactive sites for polymerization reactions, such as condensation with aldehydes, to form phenolic resins. The resulting polymers would possess a high density of functional groups, making them suitable for applications in coatings, adhesives, or as precursors for carbon materials.

The integration of organic molecules like Methylenebis(aspidinol) into nanostructured materials and nanocomposites can lead to hybrid materials with synergistic properties. Phloroglucinol has been successfully encapsulated with zinc oxide nanoparticles (ZnO NPs) to enhance its therapeutic potential, demonstrating the compatibility of this class of compounds with inorganic nanomaterials nih.gov.

Following this principle, Methylenebis(aspidinol) could be used as a surface modifying agent or a capping agent during the synthesis of nanoparticles. Its functional groups could coordinate to the surface of metal oxide nanoparticles, preventing agglomeration and controlling particle size and morphology. Furthermore, the organic shell of Methylenebis(aspidinol) could impart new functionalities to the inorganic core, such as hydrophobicity, improved dispersibility in polymer matrices, or specific recognition capabilities for sensing applications. Such nanocomposites could be explored for use in areas like drug delivery, bio-imaging, and catalysis nih.gov.

Role in Catalytic Organic Synthesis Methodologies

The application of Methylenebis(aspidinol) in catalysis extends beyond its use in MOFs or as a supported ligand. The molecule itself, or its metal complexes, could serve as catalysts in homogeneous organic synthesis, where precise control over reaction outcomes is paramount.

Achieving high levels of chemo-, regio-, and stereoselectivity is a central challenge in modern organic synthesis nih.gov. The defined three-dimensional structure of a metal complex containing Methylenebis(aspidinol) as a ligand could create a chiral environment around the metal center. This chiral pocket could influence the approach of substrates, thereby directing the reaction to proceed with a specific stereochemical outcome (stereoselectivity).

Development of Novel Catalytic Systems Utilizing Phloroglucinol Scaffolds

The phloroglucinol scaffold, present in Methylenebis(aspidinol), offers a versatile platform for the development of novel catalytic systems. The hydroxyl groups can act as coordination sites for metal ions, forming metal complexes with potential catalytic activity. The aromatic rings can be functionalized to tune the electronic and steric properties of the catalyst. Research into the catalytic applications of phloroglucinol derivatives is an emerging area, and compounds like Methylenebis(aspidinol) could serve as building blocks for the synthesis of new ligands and catalysts for various organic transformations. The dimeric nature of Methylenebis(aspidinol) might also allow for the creation of bimetallic catalysts, where the two metal centers can act cooperatively to facilitate chemical reactions.

Future Research Directions and Perspectives

Advanced Spectroscopic Characterization Techniques

A complete and unambiguous structural elucidation of Methylenebis(aspidinol) is the cornerstone for all future research. While standard one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) data are available, they may not fully resolve complex stereochemical and conformational questions. nih.gov Future efforts should focus on a suite of advanced spectroscopic methods to provide a more detailed molecular portrait.

High-resolution mass spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can provide exact mass measurements, confirming the elemental composition with high precision and aiding in the identification of metabolites or degradation products. mercer.edu Furthermore, tandem mass spectrometry (MS/MS) experiments can be designed to fragment the molecule systematically, yielding valuable data on the connectivity of its constituent parts.

In the realm of NMR, a comprehensive two-dimensional (2D) analysis is critical. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can map out the proton-proton and proton-carbon correlations, respectively, confirming the skeletal framework and the placement of substituents. For resolving through-space proximities and stereochemical relationships, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would be invaluable. For molecules that can be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. researchgate.net

Table 1: Advanced Spectroscopic Techniques for Methylenebis(aspidinol) Characterization

| Technique | Abbreviation | Primary Information Yielded |

|---|---|---|

| High-Resolution Mass Spectrometry | HRMS | Precise molecular formula determination. |

| Tandem Mass Spectrometry | MS/MS | Structural fragmentation patterns and connectivity. |

| Correlation Spectroscopy | COSY | 1H-1H spin-spin coupling networks. |

| Heteronuclear Single Quantum Coherence | HSQC | Direct one-bond 1H-13C correlations. |

| Heteronuclear Multiple Bond Correlation | HMBC | Long-range (2-3 bond) 1H-13C correlations. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Through-space 1H-1H proximities for stereochemistry. |

| Single-Crystal X-ray Diffraction | - | Unambiguous 3D molecular structure in the solid state. |

Computational Design of Novel Methylenebis(aspidinol) Analogues

Computational chemistry offers a powerful platform for the rational design of novel Methylenebis(aspidinol) analogues with potentially enhanced properties. By leveraging the known structure as a scaffold, in silico methods can predict the effects of structural modifications, guiding synthetic efforts toward molecules with desired functionalities.

A key approach is the development of a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov Should a biological activity for Methylenebis(aspidinol) be confirmed, a 3D-QSAR study could correlate specific steric and electronic fields of the molecule with its activity. This model would then allow for the virtual screening of a library of designed analogues to prioritize candidates for synthesis. nih.gov

Molecular docking simulations could be employed to investigate how Methylenebis(aspidinol) and its derivatives might interact with biological targets, such as enzymes or receptors. nih.gov This would be particularly relevant given the known antibacterial activity of the related monomer, aspidinol (B1216749). frontiersin.org Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of ligand-receptor complexes and the conformational behavior of the analogues in a simulated biological environment. nih.gov Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles can also be predicted computationally to assess the drug-likeness of newly designed compounds early in the discovery process. nih.gov

Table 2: Workflow for Computational Design of Analogues

| Step | Computational Method | Objective |

|---|---|---|

| 1. Scaffold Definition | Molecular Mechanics/Quantum Mechanics | Generate an accurate 3D structure of Methylenebis(aspidinol). |

| 2. Target Identification | Bioinformatics/Literature Search | Identify potential biological targets (e.g., bacterial enzymes). |

| 3. Analogue Library Generation | Combinatorial Chemistry Software | Create a virtual library of derivatives with diverse substituents. |

| 4. Virtual Screening | Molecular Docking | Predict binding affinities of analogues to the target. |

| 5. QSAR Modeling | CoMFA/CoMSIA | Relate structural features to predicted activity to refine designs. |

| 6. In Silico Profiling | ADMET Prediction Tools | Assess pharmacokinetic and toxicological properties. |

Elucidation of Complete Biosynthetic Pathways

Methylenebis(aspidinol) is a natural product, and understanding its biosynthesis is a fundamental scientific goal with practical implications for biotechnological production. nih.gov The biosynthetic pathway is currently unknown. Research should focus on identifying the precursor molecules and the enzymatic machinery responsible for their assembly.

The phloroglucinol (B13840) core likely originates from the polyketide pathway. osti.gov Isotopic labeling studies, using precursors such as ¹³C-labeled acetate (B1210297) or malonate fed to the producing organism (e.g., Calyptranthes pallens), would be a classic and effective method to trace the flow of carbon atoms into the molecular skeleton. nih.gov Analysis of the resulting labeled Methylenebis(aspidinol) by ¹³C-NMR or MS would reveal the biosynthetic building blocks.

Modern genomic and transcriptomic approaches are essential to identify the genes and enzymes involved. Sequencing the genome of the producing organism would allow for the identification of putative polyketide synthase (PKS) gene clusters. The functions of candidate genes could then be probed through heterologous expression in a host organism or via in vitro enzymatic assays to confirm their roles in constructing the aspidinol monomer and the subsequent methylene (B1212753) bridge formation.

Table 3: Hypothetical Precursors in Methylenebis(aspidinol) Biosynthesis

| Precursor Molecule | Likely Role in Biosynthesis | Metabolic Pathway |

|---|---|---|

| Acetyl-CoA | Starter unit for the polyketide chain. | Fatty Acid/Polyketide Synthesis |

| Malonyl-CoA | Extender units for the polyketide chain. | Fatty Acid/Polyketide Synthesis |

| S-Adenosyl methionine (SAM) | Donor of methyl groups for O- and C-methylation. | One-Carbon Metabolism |

| Butyryl-CoA | Potential precursor for the butanoyl side chain. | Fatty Acid Metabolism |

| Formaldehyde (B43269)/Methylene donor | Source of the methylene bridge linking the two monomers. | One-Carbon Metabolism |

Multifunctional Applications in Chemical Science and Engineering

The unique structure of Methylenebis(aspidinol), featuring multiple hydroxyl groups, aromatic rings, and carbonyl functionalities, makes it an attractive candidate for a range of applications beyond its potential biological activity.

In materials science, the presence of multiple phenolic hydroxyl groups suggests its potential use as a monomer or cross-linking agent in polymer synthesis. Polymers derived from Methylenebis(aspidinol) could exhibit interesting properties such as high thermal stability, antioxidant capabilities, or specific adhesion characteristics. Its structure could be incorporated into epoxy resins or polyesters.

In coordination chemistry, the ortho-positioned hydroxyl and carbonyl groups on each monomer unit form potential bidentate chelation sites. This suggests that Methylenebis(aspidinol) could act as a multidentate ligand for various metal ions. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties, making them candidates for applications in catalysis or as functional materials.

Furthermore, its antioxidant potential, inferred from its phenolic structure, could be explored for applications in food chemistry or cosmetics as a stabilizer or preservative.

Table 4: Potential Applications Based on Structural Features

| Structural Feature | Potential Application Area | Rationale |

|---|---|---|

| Multiple Phenolic Hydroxyls | Polymer Chemistry | Acts as a reactive monomer for polyesters, epoxies, etc. |

| Chelating Sites (ortho-OH, C=O) | Coordination Chemistry/Catalysis | Forms stable complexes with metal ions. |

| Aromatic Rings | Materials Science | Contributes to thermal stability and rigidity in polymers. |

| Phenolic Antioxidant Moieties | Industrial Chemistry | Can function as a radical scavenger to prevent oxidation. |

| Phloroglucinol Core | Medicinal Chemistry | Serves as a scaffold for developing new therapeutic agents. |

Sustainable Synthesis and Green Chemistry Approaches

For Methylenebis(aspidinol) and its analogues to be viable for any large-scale application, the development of efficient and environmentally benign synthetic routes is paramount. The principles of green chemistry should guide this research to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. unibo.itmdpi.com

Future synthetic strategies should prioritize the use of green solvents, such as water, ethanol, or bio-derived solvents like ethyl lactate, replacing traditional volatile organic compounds. mdpi.com The development of catalytic methods, using either heterogeneous catalysts that can be easily recovered and recycled or biocatalysts (enzymes) that operate under mild conditions, would be highly beneficial.

Table 5: Comparison of Hypothetical Synthetic Approaches

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions. mdpi.com |

| Catalyst | Stoichiometric acid/base promoters | Recyclable solid acid catalysts or enzymes. |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation or mechanochemical grinding. |

| Purification | Silica (B1680970) gel column chromatography | Crystallization or precipitation. |

| Waste Generation | High (large solvent and silica waste) | Minimized through high atom economy and catalyst recycling. |

常见问题

Q. How is methylenebis(aspidinol) synthesized and characterized in natural sources?